2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol
Description
Chemical Identity: 2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol (CAS: 1153121-95-9) is an organic compound with the molecular formula C₉H₁₃NO₄S and a molecular weight of 231.27 g/mol . Its structure features a phenoxy backbone substituted with an amino group at the 2-position and a methanesulfonyl group at the 4-position, linked to an ethanol moiety.
Applications:
This compound is marketed as a life science research material, available in high-purity grades (up to 99.999%) for specialized applications, including pharmaceutical and materials science research .
Properties
IUPAC Name |
2-(2-amino-4-methylsulfonylphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-15(12,13)7-2-3-9(8(10)6-7)14-5-4-11/h2-3,6,11H,4-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSYHJBNBYWGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)OCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-4-methanesulfonylphenol as the starting material.
Reaction with Ethylene Oxide: The phenol group is then reacted with ethylene oxide to introduce the ethan-1-ol moiety.
Purification: The resulting product is purified to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Biological and Biochemical Applications
Organic Buffering Agent
- The compound serves as an effective organic buffer in biological experiments, maintaining pH stability during biochemical reactions. Its buffering capacity is crucial for experiments requiring precise pH conditions, such as enzyme assays and cell culture applications .
Cell Culture Studies
- In cell culture, this compound has been utilized to enhance cell viability and proliferation rates. Studies have shown that it can modulate cellular environments, making it beneficial for various types of cell lines .
Toxicological Studies
Acute Toxicity Assessments
- Toxicological evaluations have been conducted to determine the safety profile of this compound. For instance, studies reported median lethal doses (LD50) in animal models, indicating moderate toxicity levels. The LD50 values ranged from 475 mg/kg to 588 mg/kg for rats and mice, suggesting careful handling is necessary in laboratory settings .
Skin Sensitization Studies
- Research involving skin sensitization has indicated that the compound does not exhibit significant sensitizing properties at concentrations up to 2% when tested on mice. This finding supports its potential use in formulations intended for dermal application .
Pharmaceutical Applications
Potential Drug Development
- The compound's structural characteristics make it a candidate for pharmaceutical development. Its ability to interact with biological systems suggests potential roles as an active pharmaceutical ingredient (API) or as a precursor in synthesizing more complex therapeutic agents .
Case Studies
Mechanism of Action
The mechanism by which 2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 2-(2-amino-4-methanesulfonylphenoxy)ethan-1-ol and selected analogs:
Key Observations :
- Methanesulfonyl vs. This may influence solubility and receptor interactions .
- Phenoxy vs. Indole Backbones: The indole-containing analog in demonstrates antiarrhythmic activity, suggesting that heterocyclic backbones may confer distinct pharmacological properties compared to simple phenoxy derivatives .
Biological Activity
2-(2-Amino-4-methanesulfonylphenoxy)ethan-1-ol, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique chemical structure that allows it to interact with various biological systems.
The chemical formula for this compound is C₉H₁₃N₃O₄S, and it features a methanesulfonyl group attached to a phenoxyethanol backbone. The presence of the amino group contributes to its solubility and reactivity, making it suitable for various applications in biological research.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity . For instance, studies on aryl ether analogs have shown that modifications in the phenolic structure can enhance potency against bacterial strains such as Staphylococcus aureus and Bacillus anthracis .
The antimicrobial activity is primarily attributed to the inhibition of essential bacterial enzymes involved in fatty acid biosynthesis. Specifically, compounds targeting enoyl-acyl carrier protein reductase (ENR) have shown significant efficacy, with IC50 values indicating effective inhibition at low concentrations .
Sphingosine-1-Phosphate Receptor Modulation
There is emerging evidence that derivatives of this compound may act as modulators of sphingosine-1-phosphate (S1P) receptors. These receptors are crucial in various physiological processes, including cell growth and motility. Compounds acting on S1P receptors have been linked to therapeutic effects in conditions like chronic obstructive pulmonary disease (COPD) and various forms of fibrosis .
Bone Mass Regulation
Recent studies have explored the potential of GPR119 receptor agonists, which include compounds structurally related to this compound, for increasing bone mass. This application is particularly relevant for conditions characterized by low bone density, such as osteoporosis .
Study on Antimicrobial Efficacy
A notable study assessed the efficacy of various aryl ether compounds against Bacillus anthracis. The results indicated that structural modifications could significantly enhance antimicrobial properties, with specific derivatives achieving MIC values as low as 3.1 μg/mL against resistant strains .
Clinical Relevance
In clinical settings, compounds with similar structures have been tested for their ability to modulate immune responses and promote tissue regeneration. Their role in enhancing the efficacy of existing treatments for respiratory diseases has been a focal point in recent pharmacological research .
Data Table: Biological Activities of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
